![molecular formula C10H19ClN2O B13461453 1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bipyrrolidine moiety, which is a bicyclic structure containing two pyrrolidine rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride typically involves the reaction of 2,2’-bipyrrolidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to ensure consistency and quality. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.
化学反应分析
Types of Reactions: 1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyrrolidine moiety allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The bipyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2,2’-Bipyrrolidine: A related compound with similar structural features but different functional groups.
1-{[2,2’-Bipyrrolidin]-1-yl}propan-1-one hydrochloride: A homologous compound with an additional carbon atom in the alkyl chain.
Uniqueness: 1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride is unique due to its specific combination of the bipyrrolidine moiety and ethanone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C10H19ClN2O |
|---|---|
分子量 |
218.72 g/mol |
IUPAC 名称 |
1-(2-pyrrolidin-2-ylpyrrolidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-8(13)12-7-3-5-10(12)9-4-2-6-11-9;/h9-11H,2-7H2,1H3;1H |
InChI 键 |
FMDLTZSJHGHICA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCC1C2CCCN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


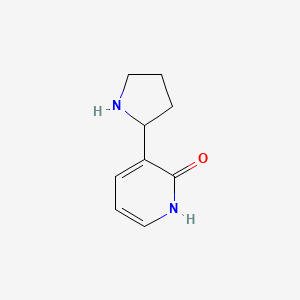
![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
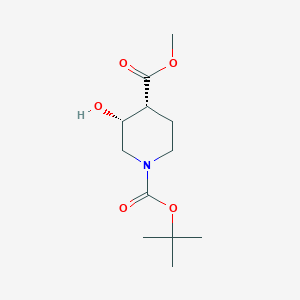
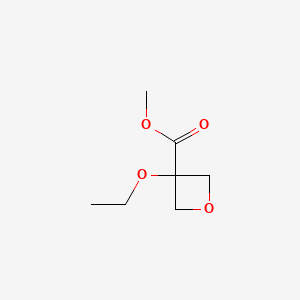
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)


![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
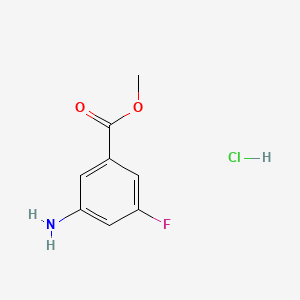
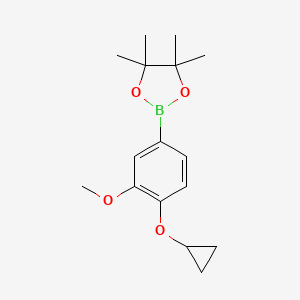

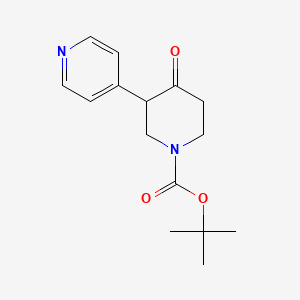
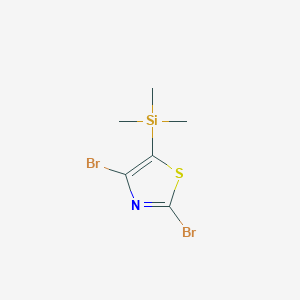
![2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid](/img/structure/B13461447.png)
